molecular formula C12H20ClNO2 B14440796 3-(3,4-Dimethoxyphenyl)butylamine hydrochloride CAS No. 73758-45-9

3-(3,4-Dimethoxyphenyl)butylamine hydrochloride

Cat. No.: B14440796
CAS No.: 73758-45-9
M. Wt: 245.74 g/mol
InChI Key: DTGUXVDMPVMFLE-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)butylamine hydrochloride is a chemical compound belonging to the phenethylamine class It is structurally characterized by a butylamine chain attached to a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)butylamine hydrochloride typically involves several steps starting from readily available precursors. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a condensation reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Alkylation: The amine is alkylated with a butyl halide to introduce the butylamine chain.

    Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)butylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the butylamine chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,4-dimethoxybenzaldehyde, while reduction can produce 3,4-dimethoxyphenethylamine.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)butylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, including its role as a monoamine oxidase inhibitor.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)butylamine hydrochloride involves its interaction with specific molecular targets. It is known to act as a monoamine oxidase inhibitor, which means it inhibits the enzyme responsible for the breakdown of monoamine neurotransmitters. This inhibition leads to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with a shorter ethylamine chain.

    Mescaline (3,4,5-Trimethoxyphenethylamine): A structurally related compound with an additional methoxy group.

    Dopamine (3,4-Dihydroxyphenethylamine): A neurotransmitter with hydroxy groups instead of methoxy groups.

Uniqueness

3-(3,4-Dimethoxyphenyl)butylamine hydrochloride is unique due to its specific structural features, such as the butylamine chain and the 3,4-dimethoxy substitution pattern. These features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

73758-45-9

Molecular Formula

C12H20ClNO2

Molecular Weight

245.74 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C12H19NO2.ClH/c1-9(6-7-13)10-4-5-11(14-2)12(8-10)15-3;/h4-5,8-9H,6-7,13H2,1-3H3;1H

InChI Key

DTGUXVDMPVMFLE-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C1=CC(=C(C=C1)OC)OC.Cl

Origin of Product

United States

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